2-[(4-HYDROXY-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-IODOPHENYL)ACETAMIDE
Overview
Description
2-[(4-HYDROXY-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-IODOPHENYL)ACETAMIDE is a synthetic organic compound that features a pyrimidine ring substituted with a hydroxy group and a sulfanyl group, as well as an acetamide moiety attached to an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-HYDROXY-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-IODOPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using appropriate oxidizing agents.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent.
Formation of the Acetamide Moiety: The acetamide moiety can be synthesized by reacting an acyl chloride with an amine.
Attachment of the Iodophenyl Group: The iodophenyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative and a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The acetamide moiety can be reduced to an amine under appropriate conditions.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(4-HYDROXY-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-IODOPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfanyl groups may participate in hydrogen bonding and thiol-disulfide exchange reactions, respectively, while the iodophenyl group may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins and influence various cellular pathways .
Comparison with Similar Compounds
- 1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]ethanone
- N-(4-ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetamide
- 2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-1-(4-nitrophenyl)ethanone
Comparison:
- Structural Differences: The presence of different substituents on the phenyl and pyrimidine rings.
- Functional Differences: Variations in the functional groups can lead to differences in reactivity, binding affinity, and biological activity.
- Uniqueness: The combination of a hydroxy group, sulfanyl group, and iodophenyl group in 2-[(4-HYDROXY-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-IODOPHENYL)ACETAMIDE provides a unique set of chemical properties that can be exploited for specific applications .
Properties
IUPAC Name |
N-(4-iodophenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10IN3O2S/c13-8-1-3-9(4-2-8)15-11(18)7-19-12-14-6-5-10(17)16-12/h1-6H,7H2,(H,15,18)(H,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOCGJILECAIPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=CC(=O)N2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10IN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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